molecular formula C5H9NO4S B2672181 1,1-Dioxothiazinane-3-carboxylic acid CAS No. 3854-37-3

1,1-Dioxothiazinane-3-carboxylic acid

Cat. No.: B2672181
CAS No.: 3854-37-3
M. Wt: 179.19
InChI Key: XKGDUVCKMNVHAB-UHFFFAOYSA-N
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Description

1,1-Dioxothiazinane-3-carboxylic acid is a useful research compound. Its molecular formula is C5H9NO4S and its molecular weight is 179.19. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

1,1-Dioxothiazinane-3-carboxylic acid derivatives have been explored for their potential in various biological applications. The synthesis of N-aryl-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin-3-carboxamides has been investigated, revealing that substituting methyl groups with trifluoromethyl affects their analgesic activity. This modification can either maintain, reduce, or significantly enhance the analgesic effect, demonstrating the chemical's versatility in medicinal chemistry research (Petrushova et al., 2015).

Degradable Thermosets from Renewable Bioresources

Research into bio-based, degradable thermosets highlights the use of carboxylic acid functional trimers, such as those derived from reactions involving isosorbide and maleic anhydride. These compounds serve as cross-linkers for creating materials with a balance of hardness and flexibility, addressing critical needs in material sustainability and recyclability (Ma et al., 2016).

Catalytic Carboxylation with CO2

The catalytic carboxylation of aryl- and alkenylboronic esters with CO2 has been facilitated by rhodium(I) catalysts, producing benzoic acid derivatives and α,β-unsaturated carboxylic acids. This method is significant for synthesizing various functionalized aryl- and alkenyl-carboxylic acids, contributing to greener synthetic routes in organic chemistry (Ukai et al., 2006).

Nonmetal Catalyzed Hydrogenation

The Lewis acid B(C6F5)3 in 1,4-dioxane has been found to effectively catalyze the hydrogenation of ketones and aldehydes. This metal-free catalytic process operates under relatively mild conditions and follows a "frustrated Lewis pair" mechanism, offering a novel approach to carbonyl compound hydrogenation (Scott et al., 2014).

Degradation of 1,4-Dioxane in Water

The UV/Hydrogen Peroxide Process has been studied for the degradation of 1,4-dioxane in aqueous solutions, aiming for complete mineralization. This research provides insights into an effective method for purifying water contaminated with 1,4-dioxane, an EPA priority pollutant difficult to remove with common water purification techniques (Stefan & Bolton, 1998).

Properties

IUPAC Name

1,1-dioxothiazinane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c7-5(8)4-2-1-3-11(9,10)6-4/h4,6H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGDUVCKMNVHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NS(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3854-37-3
Record name 1,1-dioxo-1,2-thiazinane-3-carboxylic acid
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